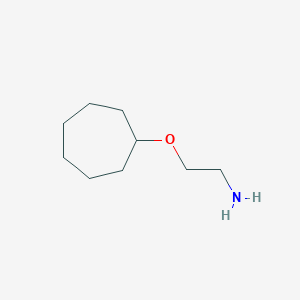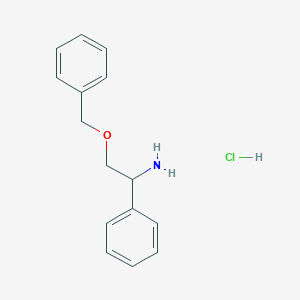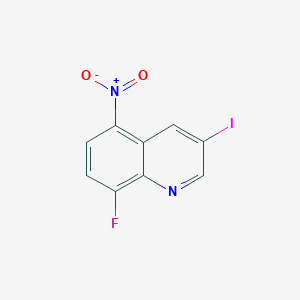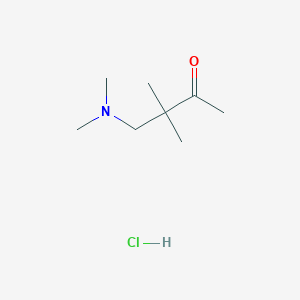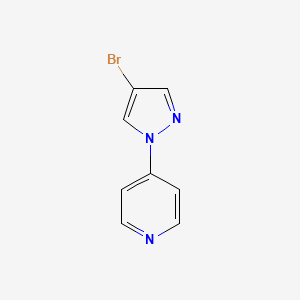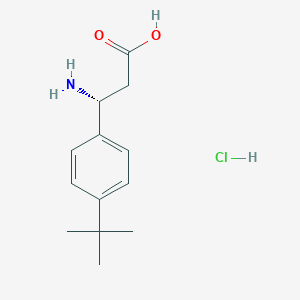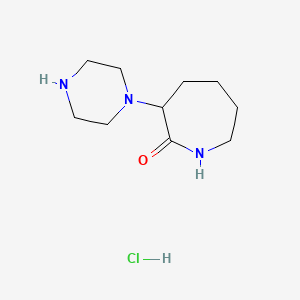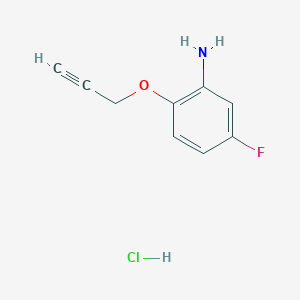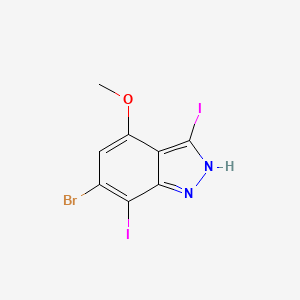
6-bromo-3,7-diiodo-4-methoxy-2H-indazole
Overview
Description
6-bromo-3,7-diiodo-4-methoxy-2H-indazole, also known as BI-MEI, is a synthetic chemical compound that has been studied for its various scientific applications. It is a heterocyclic aromatic compound, and its structure is composed of a benzene ring fused to an indazole ring. BI-MEI has been used in research studies to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Chemical Reactions
6-Bromo-3,7-diiodo-4-methoxy-2H-indazole is a compound that has been explored in various synthetic and chemical reactions. One notable application is in the synthesis of N1,N2-disubstituted-1H-indazolones through reactions like the Davis-Beirut reaction. These reactions involve a range of electrophiles reacting with 3-methoxy-2H-indazole to yield diverse N(1),N(2)-disubstituted-1H-indazolones, which are useful for further chemical diversification (Conrad et al., 2011).
Antiproliferative Activity
Compounds related to 6-bromo-3,7-diiodo-4-methoxy-2H-indazole have been investigated for their potential antiproliferative activities. For instance, derivatives like 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles have shown promising antiproliferative activity, suggesting a potential role in cancer research and treatment (Narayana et al., 2010).
Antibacterial Activity
There is also interest in the antibacterial properties of related compounds. For example, the synthesis and evaluation of antibacterial activity of 3‐(5‐Methylisoxazol‐3‐yl) −1,2,4‐triazolo [3,4‐b]‐1,3,4‐thiadiazine derivatives, which are synthesized using related compounds, have been studied, indicating potential for use in combating bacterial infections (Hui et al., 2010).
Structural Analysis
Structural analysis of compounds closely related to 6-bromo-3,7-diiodo-4-methoxy-2H-indazole, such as 3-Bromo-1-methyl-7-nitro-1 H -indazole, has been conducted using techniques like X-ray diffraction and NMR spectroscopy. Such analyses are crucial for understanding the molecular configuration and potential applications of these compounds (Cabildo et al., 2011).
Antimicrobial Evaluation
The design, synthesis, and in vitro antimicrobial evaluation of compounds like 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols, which are structurally related to 6-bromo-3,7-diiodo-4-methoxy-2H-indazole, have also been researched. These studies are significant in determining the effectiveness of these compounds against various bacterial and fungal strains (Gopalakrishnan et al., 2009).
properties
IUPAC Name |
6-bromo-3,7-diiodo-4-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrI2N2O/c1-14-4-2-3(9)6(10)7-5(4)8(11)13-12-7/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWIJCYCTMSBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=NNC(=C12)I)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrI2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3,7-diiodo-4-methoxy-2H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



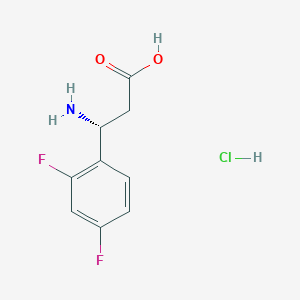
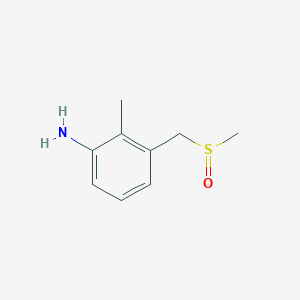
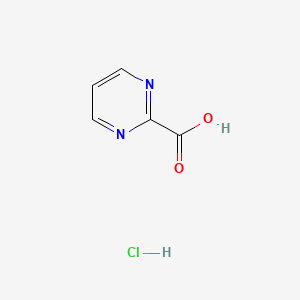
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)
